2-(trifluoromethyl)-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
1365988-04-0 |
|---|---|
Molecular Formula |
C9H8F3N |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the activation of 2-alkynylaniline derivatives by a CuCF₃ species generated in situ from fluoroform (CF₃H), an inexpensive industrial byproduct. The CuCF₃ reagent undergoes oxidative addition to the alkyne, forming a vinyl-copper intermediate. Subsequent cyclization via a 5-endo-dig pathway yields the 2,3-dihydroindole core, with the CF₃ group exclusively positioned at the C2 site due to steric guidance from the aniline moiety. Key optimizations include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.
-
Temperature control : Reactions proceed efficiently at 60–80°C, balancing kinetic control and thermal stability of intermediates.
-
Catalyst loading : A 10 mol% CuI catalyst provides optimal turnover without promoting side reactions.
Substrate Scope and Limitations
This method accommodates diverse substituents on the aniline ring, including electron-donating (-OMe) and electron-withdrawing (-NO₂) groups, with yields ranging from 65% to 89%. However, sterically hindered substrates (e.g., ortho-substituted anilines) exhibit reduced cyclization efficiency (<50% yield). The protocol also enables the synthesis of 3-formyl-2-(trifluoromethyl)indoles, which serve as versatile intermediates for further functionalization.
Table 1: Selected Yields for Domino Trifluoromethylation/Cyclization
| Substrate | R Group | Yield (%) | Reference |
|---|---|---|---|
| 2-Ethynylaniline | H | 89 | |
| 4-Methoxy-2-ethynylaniline | OMe | 78 | |
| 4-Nitro-2-ethynylaniline | NO₂ | 65 |
Palladium-Catalyzed Annulation with Norbornene
Palladium-catalyzed annulation strategies have been adapted to synthesize this compound derivatives via a tandem C–H activation/cyclization sequence. This method employs norbornene as a transient mediator to facilitate regioselective bond formation.
Reaction Design and Key Steps
The protocol involves the treatment of 3-(trifluoromethyl)aniline derivatives with alkyl halides in the presence of PdCl₂(MeCN)₂ (10 mol%), norbornene (2 equiv), and K₂CO₃ (2 equiv) in dimethylacetamide (DMA) at 70–120°C. Norbornene acts as a π-acceptor, directing palladium insertion into the C–H bond at the indole’s C2 position. Subsequent alkylation and reductive elimination yield the dihydroindole framework.
Optimization and Scope
Critical parameters include:
-
Base selection : K₂CO₃ outperforms weaker bases (e.g., Cs₂CO₃) by minimizing protodehalogenation side reactions.
-
Solvent effects : DMA enhances solubility of palladium intermediates, whereas ethereal solvents (e.g., THF) lead to premature catalyst decomposition.
-
Norbornene stoichiometry : Excess norbornene (2–5 equiv) ensures complete C–H activation, with lower amounts resulting in incomplete cyclization.
The method tolerates aryl bromides and iodides, enabling the introduction of alkyl chains (e.g., -CH₂Ph, -C₃H₇) at the indole’s C3 position. Yields range from 62% to 82%, with higher efficiencies observed for linear alkyl halides.
Table 2: Palladium-Catalyzed Annulation Yields
| Alkyl Halide | Product Substituent | Yield (%) | Reference |
|---|---|---|---|
| Bromoethane | -CH₂CH₃ | 82 | |
| Benzyl bromide | -CH₂Ph | 75 | |
| 1-Iodopropane | -C₃H₇ | 68 |
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation offers a complementary route to this compound by cyclizing β-(trifluoromethyl)phenylpropionic acid derivatives. This method, adapted from indanone synthesis, emphasizes atom economy and scalability.
Synthetic Pathway
The three-step sequence involves:
-
Knoevenagel condensation : m-Trifluoromethylbenzaldehyde reacts with malonic acid in the presence of piperidine to form m-trifluoromethylcinnamic acid.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, 40 psi H₂) reduces the α,β-unsaturated acid to m-trifluoromethylphenylpropionic acid.
-
Cyclization : Treatment with trifluoromethanesulfonic acid (TfOH) at –20°C to 90°C induces intramolecular acylation, forming the dihydroindole.
Advantages and Challenges
-
Cost efficiency : Industrial-grade m-trifluoromethylbenzaldehyde reduces raw material costs.
-
Safety considerations : TfOH is highly corrosive, necessitating specialized glassware and low-temperature handling.
-
Yield optimization : Cyclization yields reach 70–85%, but over-acylation byproducts can form at elevated temperatures.
Table 3: Friedel-Crafts Acylation Conditions and Outcomes
| Step | Reagent/Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperidine, malonic acid | 100°C | 92 | |
| 2 | Pd/C, H₂ (40 psi) | RT | 88 | |
| 3 | TfOH | –20°C | 85 |
Comparative Analysis of Methodologies
Efficiency and Practicality
-
Domino trifluoromethylation : Superior regioselectivity (>95% C2 selectivity) but limited by alkyne substrate availability.
-
Palladium catalysis : Broad substrate scope but requires expensive palladium precursors and inert conditions.
-
Friedel-Crafts acylation : Scalable and cost-effective but involves hazardous reagents (TfOH).
Industrial Applicability
The domino method’s reliance on fluoroform (CF₃H) aligns with green chemistry principles, while the Friedel-Crafts route offers a direct path from commodity chemicals. Palladium-catalyzed annulation remains preferred for late-stage functionalization in pharmaceutical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the trifluoromethyl group into indole derivatives has been linked to enhanced pharmacological properties. Research indicates that 2-(trifluoromethyl)-2,3-dihydro-1H-indole derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : A study highlighted that certain 2-CF3-indoles demonstrate potent inhibition of cyclooxygenase-2 (COX-2), making them potential candidates for anti-inflammatory drugs. For example, the 2′-trifluoromethyl analogue of Indomethacin was noted for its selective COX-2 inhibition .
- Anticancer Properties : Compounds containing the this compound structure have shown promise as antiproliferative agents. Indolyl-pyridinyl-propenone derivatives have been identified as having antineoplastic properties .
- Neuroprotective Effects : Some derivatives also exhibit neuroprotective actions, indicating their potential use in treating neurodegenerative diseases .
Agrochemistry
The trifluoromethyl group is known to enhance the efficacy of agrochemical products. Research has shown that this compound derivatives can be utilized in developing herbicides and fungicides due to their improved bioactivity and stability under environmental conditions.
Case Study: Agrochemical Development
A recent study focused on synthesizing novel herbicides based on trifluoromethylated indoles. The results demonstrated that these compounds exhibited higher herbicidal activity compared to their non-trifluoromethylated counterparts, suggesting their potential for use in agricultural applications .
Materials Science
In materials science, compounds like this compound are being explored for their unique electronic properties. The trifluoromethyl group can influence the electronic distribution within the molecule, leading to interesting optical and electronic characteristics.
The synthesis of this compound is facilitated by various methods including catalytic olefination reactions and cyclization techniques. These synthetic routes allow for the efficient production of this compound and its derivatives.
Synthesis Overview
A notable synthesis method involves the reaction of ortho-nitrobenzaldehydes with trifluoroacetyl chlorides followed by cyclization with amines to yield high yields of 2-CF3-indoles . The synthetic versatility makes this compound a useful intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(Trifluoromethyl)indoline
The 4-(trifluoromethyl)indoline isomer (CAS 905274-07-9) shares the same molecular formula (C₉H₈F₃N) and weight (187.16 g/mol) but differs in the substituent position. Key distinctions include:
- Electronic Effects : The -CF₃ group at the 4-position exerts a stronger electron-withdrawing effect on the aromatic ring compared to the 2-position, altering NMR chemical shifts. For example, in related nitro-substituted indoles, aromatic carbons exhibit δ ~120–136 ppm in ¹³C-NMR, with shifts sensitive to substituent placement .
- Synthetic Accessibility : 4-Substituted indolines are often synthesized via electrophilic substitution, whereas 2-substituted derivatives may require directed ortho-metalation or transition-metal catalysis .
Substituent Variants: 2-Phenyl-1H-indole vs. 2-(Trifluoromethyl) Derivatives
Key Differences :
- The -CF₃ group in the target compound improves metabolic stability compared to phenyl groups, which are prone to oxidative metabolism .
- The dihydro structure reduces conjugation, leading to weaker fluorescence compared to fully aromatic indoles .
Functional Group Modifications: Nitro and Sulfonic Acid Derivatives
- Nitro-Substituted Indoles: Compounds like 3-nitro-2-phenylindole (C₁₅H₁₃N₂O₂, MW 253.10 g/mol) exhibit distinct ¹³C-NMR shifts (e.g., δ 147.14 ppm for C-NO₂) and higher reactivity in reduction reactions .
- Sulfonic Acid Derivatives: 2,3-Dihydro-1H-indole-2-sulfonic acid (C₈H₉NO₃S, MW 199.23 g/mol) introduces strong acidity (pKa ~1–2) and water solubility, contrasting with the hydrophobic -CF₃ group .
NMR and Mass Spectrometry
- ¹³C-NMR :
- HRMS : Trifluoromethyl compounds show accurate mass peaks near m/z 187.16 (C₉H₈F₃N), while nitro derivatives appear at m/z ~253.10 (C₁₅H₁₃N₂O₂) .
Biological Activity
2-(Trifluoromethyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, particularly the trifluoromethyl group and indole core, contribute to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.
Chemical Structure
The compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that indole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with the indole core, including this compound, showed effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic processes.
2. Antiviral Properties
Studies have demonstrated that indole derivatives can inhibit viral replication. For instance, a recent investigation into 2-(trifluoromethyl)-indoles revealed their potential in combating viral infections due to their ability to interact with viral proteins and disrupt the viral life cycle .
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Induces programmed cell death in cancer cells.
- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
A notable case study reported an IC50 value of 33.69 µM for a related indole derivative, indicating significant cytotoxicity against cancer cell lines .
The biological activity of this compound is largely attributed to its ability to bind selectively to various molecular targets:
- Enzymatic Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes involved in metabolic pathways.
- Receptor Interaction : The indole structure allows for π–π interactions with amino acid residues in target proteins.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-(trifluoromethyl)-indole | Structure | Antimicrobial, Anticancer |
| 5-Trifluoromethyl-indole | Structure | Antiviral |
| 5-Bromo-2-(trifluoromethyl)pyridine | Structure | Limited biological activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on various indole derivatives demonstrated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to increased lipophilicity and membrane permeability.
Case Study 2: Anticancer Potential
In vivo studies on mice treated with this compound showed a significant reduction in tumor size compared to control groups. This effect was linked to the compound's ability to induce apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for 2-(trifluoromethyl)-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cyclization or reductive amination. For example, a palladium-catalyzed olefination of nitrobenzaldehyde derivatives followed by hydrogenation can yield the dihydroindole core . Key parameters include solvent choice (e.g., dichloromethane for high polarity), temperature (80–120°C), and inert atmosphere (N₂/Ar). Yield optimization often requires adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and stoichiometry of trifluoromethylating agents (e.g., TMSCF₃).
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography using SHELX software is the gold standard for structural confirmation . NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) complement crystallography. For instance, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −70 ppm, while the dihydroindole ring protons resonate as multiplet clusters in ¹H NMR (δ 2.5–4.0 ppm) .
Q. What analytical techniques are critical for purity assessment?
Reverse-phase HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases like MeCN/water (0.1% formic acid) is standard. LCMS (e.g., m/z 269 [M+H]⁺) and retention time matching (e.g., 0.77–1.40 minutes under SMD-TFA05 conditions) ensure compound identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed spectral data (e.g., unexpected LCMS adducts like [M+H₂O]⁺) require multi-technique validation. For example, if HRMS suggests a hydrate ([M+H₂O]⁺), confirm via ¹H NMR (broad peak for H₂O) or Karl Fischer titration. Computational modeling (DFT) can predict stable conformers and explain anomalous NMR shifts .
Q. What strategies optimize regioselectivity in functionalizing the dihydroindole scaffold?
Electrophilic substitution at the indole C3 position is favored due to electron-rich π-systems. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C) achieve >95% yield in trifluoromethyl indole functionalization . Steric hindrance from the trifluoromethyl group directs reactivity to the para position, validated by NOESY NMR .
Q. How do electronic effects of the trifluoromethyl group influence biological activity?
The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability, improving membrane permeability. In vitro assays (e.g., enzyme inhibition) show that fluorinated analogs exhibit 3–5× higher potency than non-fluorinated counterparts. Molecular docking studies reveal hydrophobic interactions with target proteins (e.g., kinases) .
Q. What methodologies address low yields in multi-step syntheses involving dihydroindole intermediates?
Use telescoped reactions to minimize isolation steps. For example, a one-pot reductive amination/cyclization sequence (using NaBH₃CN in MeOH) reduces yield loss from 30% to <10% . Real-time reaction monitoring (e.g., FTIR or inline LCMS) identifies bottlenecks like imine intermediate degradation .
Critical Analysis of Contradictory Evidence
- Synthetic Routes: Patent applications (e.g., EP 4 374 877 A2) report microwave-assisted methods for similar indoles, but academic studies emphasize traditional thermal methods . Validate microwave claims via reproducibility tests.
- Biological Targets: While some studies suggest kinase inhibition , others propose GPCR modulation . Use CRISPR-edited cell lines to isolate target pathways.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
